molecular formula C26H25N3O2S B4045220 2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide

2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B4045220
M. Wt: 443.6 g/mol
InChI Key: RKGPZXKLJQNHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the reaction of benzylamine with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2,4-dimethylphenylacetyl chloride under basic conditions . Industrial production methods may involve similar steps but are optimized for higher yields and purity using advanced techniques such as continuous flow synthesis and green chemistry principles .

Chemical Reactions Analysis

2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines .

Scientific Research Applications

2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways that lead to its biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide include other thiazolidinones and related heterocyclic compounds. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties .

Properties

IUPAC Name

2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-18-13-14-22(19(2)15-18)28-24(30)16-23-25(31)29(17-20-9-5-3-6-10-20)26(32-23)27-21-11-7-4-8-12-21/h3-15,23H,16-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGPZXKLJQNHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide
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2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide
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2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide
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2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide
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2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide
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2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide

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